REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2.[CH3:11][O:12][CH2:13][C:14](Cl)=[O:15].N1C=CC=CC=1>CN(C=O)C>[CH3:11][O:12][CH2:13][C:14]([NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2)=[O:15]
|
Name
|
|
Quantity
|
4.66 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2CCCC2=CC1
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
COCC(=O)Cl
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The red solution was stirred at room temperature for 3.5 hours under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
it was partitioned between ethyl acetate (200 ml) and 1N HCl (120 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with more 1N HCl (120 ml), brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
the white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC(=O)NC=1C=C2CCCC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.93 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |